molecular formula C11H15NO3S B296396 N-cyclopropyl-4-ethoxybenzenesulfonamide

N-cyclopropyl-4-ethoxybenzenesulfonamide

Numéro de catalogue: B296396
Poids moléculaire: 241.31 g/mol
Clé InChI: HWQBOXRPRYVKTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-4-ethoxybenzenesulfonamide (CEBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. CEBS belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities such as antibacterial, antidiabetic, and anticancer properties.

Mécanisme D'action

The mechanism of action of N-cyclopropyl-4-ethoxybenzenesulfonamide is primarily attributed to its ability to inhibit HDACs and DPP-4. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene expression. Inhibition of HDACs by this compound leads to hyperacetylation of histones, which results in the activation of tumor suppressor genes and inhibition of oncogenes. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to reduced insulin secretion and impaired glucose tolerance. Inhibition of DPP-4 by this compound leads to increased levels of GLP-1, which stimulates insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation of cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and increase insulin secretion. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-cyclopropyl-4-ethoxybenzenesulfonamide is its potent inhibitory activity against HDACs and DPP-4, which makes it a promising candidate for drug development in cancer and diabetes research. This compound also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its low aqueous solubility, which can make it challenging to formulate for oral administration.

Orientations Futures

There are several future directions for N-cyclopropyl-4-ethoxybenzenesulfonamide research, including:
1. Investigation of the potential of this compound as a therapeutic agent in other diseases such as neurodegenerative disorders and cardiovascular diseases.
2. Development of novel formulations of this compound to improve its solubility and bioavailability.
3. Identification of the molecular targets of this compound and elucidation of its mechanism of action in various disease models.
4. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion
In conclusion, this compound (this compound) is a promising compound with potential applications in drug discovery and development. This compound has been extensively studied for its inhibitory activity against HDACs and DPP-4, which makes it a promising candidate for drug development in cancer and diabetes research. This compound has also been shown to have anti-inflammatory activity and potential therapeutic applications in other diseases. However, further research is needed to fully understand the molecular targets and mechanism of action of this compound, as well as its safety and toxicity in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of N-cyclopropyl-4-ethoxybenzenesulfonamide involves the reaction between 4-ethoxybenzenesulfonyl chloride and cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of this compound is typically in the range of 50-60%, and the compound can be obtained as a white crystalline solid.

Applications De Recherche Scientifique

N-cyclopropyl-4-ethoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results as a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. This compound has also been investigated for its potential as an antidiabetic agent by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. Inhibition of DPP-4 leads to increased insulin secretion and improved glucose tolerance. Furthermore, this compound has been studied for its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Propriétés

Formule moléculaire

C11H15NO3S

Poids moléculaire

241.31 g/mol

Nom IUPAC

N-cyclopropyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3

Clé InChI

HWQBOXRPRYVKTC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

SMILES canonique

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Solubilité

36.2 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.